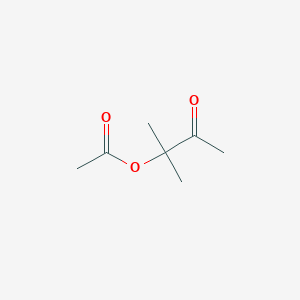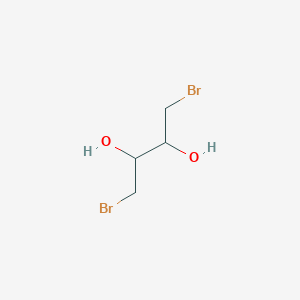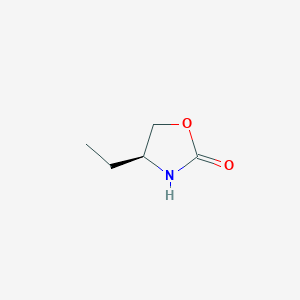
(S)-4-ethyloxazolidin-2-one
説明
(S)-4-ethyloxazolidin-2-one is involved in a variety of chemical synthesis processes, particularly in creating oligomers and polymers, and as an intermediate in the synthesis of various organic compounds. It is a part of a broader class of compounds known as oxazolidinones, which have gained attention for their utility in synthetic chemistry.
Synthesis Analysis
The synthesis of (S)-4-ethyloxazolidin-2-one involves several steps, beginning from basic substrates like benzyl-N-Boc-(3R)-aminobutanoate. This process involves cyclization and rearrangement catalyzed by Sn(OTf)2 to form the oxazolidin-2-one structure. These steps are crucial for achieving the desired stereochemistry and purity of the compound (Lucarini & Tomasini, 2001).
Molecular Structure Analysis
The molecular structure of (S)-4-ethyloxazolidin-2-one derivatives has been studied using X-ray crystallography, revealing detailed aspects of their stereochemistry and conformation. These studies are essential for understanding the compound's reactivity and properties (Tang & Verkade, 1996).
Chemical Reactions and Properties
(S)-4-ethyloxazolidin-2-one is used as an intermediate in various chemical reactions, including the synthesis of fluorescent compounds and other organic molecules. The compound's reactivity, particularly in the context of asymmetric synthesis, highlights its importance in creating compounds with specific chirality (Tang & Verkade, 1996).
科学的研究の応用
Synthesis of Oxazolidinone Ring : The oxazolidinone ring, present in (S)-4-ethyloxazolidin-2-one, is widely used in synthetic organic chemistry for constructing complex molecular structures. This ring is popular due to its unique mechanistic and stereochemical properties, making it useful in asymmetric synthesis and as a protective group for aminoalcohol systems. It's also notable in pharmaceuticals, such as the antibacterial drug Linezolid (Zappia et al., 2007).
Antibacterial Agents : Oxazolidinones have been recognized for their unique mechanism in inhibiting bacterial protein synthesis. Specific analogs of oxazolidinones demonstrate significant antibacterial activities against a range of pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium, without cross-resistance to other common antibacterial drugs (Zurenko et al., 1996).
Reduced Monoamine Oxidase A Inhibition : Certain oxazolidinone derivatives, including those with 1,2,3-triazole modifications, exhibit reduced inhibition of monoamine oxidase A (MAO-A), which is a desirable feature in developing safer antibacterial agents (Reck et al., 2005).
Pharmaceutical Development : Oxazolidinones are used in the development of drugs targeting various medical conditions. For instance, a study explored the impurity profile of an oxazolidinone-type glycoprotein IIb/IIIa antagonist, highlighting its application in treating thrombotic disorders (Thomasberger et al., 1999).
Chiroptical Properties Research : The study of (S)-4-isopropyl-oxazolidin-2-one, a related compound, provided insights into its solvent-dependent chiroptical properties, which is valuable in understanding stereochemistry (Benoit et al., 2008).
Enzyme Inhibition and Disease Treatment : Oxazolidinones are being explored for their potential as enzyme inhibitors in disease treatment. For instance, their application in inhibiting IDH1R132H, an enzyme mutation linked to certain cancers, has been researched (Levell et al., 2017).
Electrolytes in Lithium-Ion Batteries : The potential use of oxazolidinones in lithium-ion battery electrolytes has been studied, showing their impact on conductivity and thermal stability of the electrolytes (Gzara et al., 2006).
Chemical Synthesis Optimization : Research on the synthesis of 4-substituted oxazolidinones, including (S)-4-phenylmethyl-2-oxazolidinone, has led to more efficient and scalable processes, highlighting its importance in chemical manufacturing (Vo et al., 2003).
特性
IUPAC Name |
(4S)-4-ethyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHQYASHOICRND-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-ethyloxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



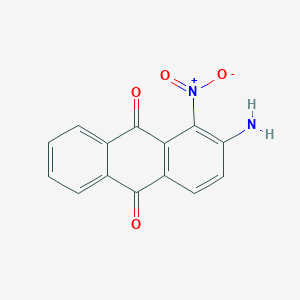
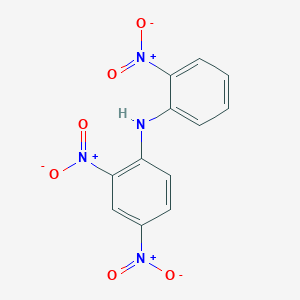
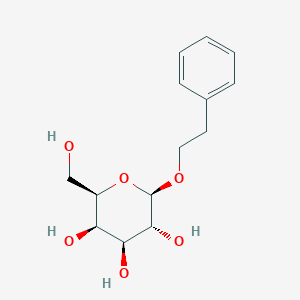
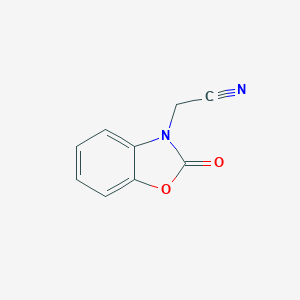
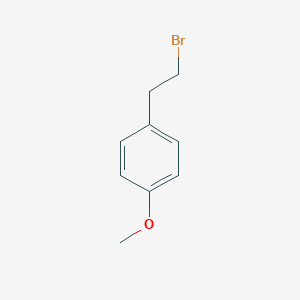
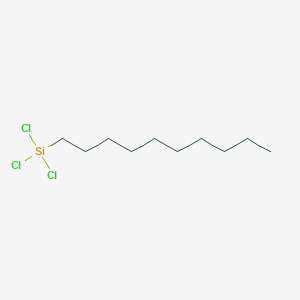
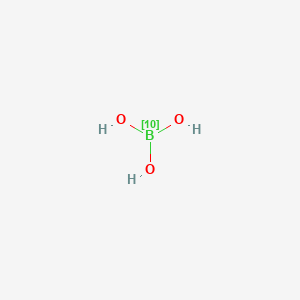
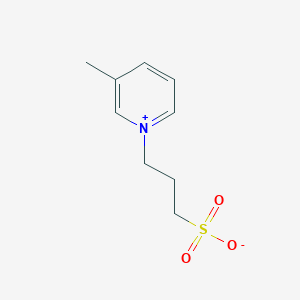

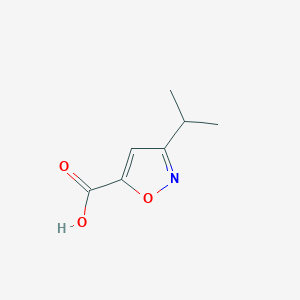
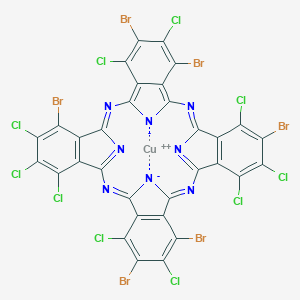
![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)
